molecular formula C20H15N3O3 B4111333 N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide

N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide

Cat. No. B4111333
M. Wt: 345.4 g/mol
InChI Key: JIGZNUVRIGUKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide, also known as MPOF, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPOF is a furan derivative that belongs to the class of oxadiazoles and has a unique chemical structure that makes it an attractive molecule for research purposes.

Mechanism of Action

The mechanism of action of N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation. N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has also been shown to inhibit the replication of human immunodeficiency virus (HIV) by binding to the viral protease enzyme.
Biochemical and Physiological Effects:
N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has been shown to have various biochemical and physiological effects on living organisms. In vitro studies have shown that N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide can inhibit the proliferation of cancer cells and reduce inflammation. N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has also been shown to have antiviral activity against HIV and herpes simplex virus (HSV). In vivo studies have shown that N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide can reduce the severity of inflammation in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide is its versatility as a research tool. N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide can be easily synthesized and modified to suit the needs of specific research projects. N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide is also highly fluorescent, which makes it an ideal probe for studying protein-ligand interactions. However, one of the limitations of N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide. One potential area of research is the development of N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide-based fluorescent probes for imaging biological systems. Another area of research is the synthesis of N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide derivatives with improved solubility and bioavailability. Additionally, N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide could be further investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections.

Scientific Research Applications

N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In biochemistry, N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has been used as a fluorescent probe to study protein-ligand interactions. In material science, N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has been used as a building block for the synthesis of novel polymers and materials.

properties

IUPAC Name

N-[3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-13-7-9-14(10-8-13)19-22-23-20(26-19)15-4-2-5-16(12-15)21-18(24)17-6-3-11-25-17/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGZNUVRIGUKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide
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N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide
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N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide
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N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide
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N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide
Reactant of Route 6
N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide

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